2-Formyl-6-(3-methoxyphenyl)phenol
Description
2-Formyl-6-(3-methoxyphenyl)phenol is a phenolic derivative characterized by a benzaldehyde core substituted with a 3-methoxyphenyl group at the 6-position and a formyl group at the 2-position. This structure confers unique chemical reactivity, particularly in hydrogen bonding and electrophilic aromatic substitution, due to the electron-donating methoxy group and the electron-withdrawing formyl group.
Properties
IUPAC Name |
2-hydroxy-3-(3-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-12-6-2-4-10(8-12)13-7-3-5-11(9-15)14(13)16/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNELZRWJDKLNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685081 | |
| Record name | 2-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-84-7 | |
| Record name | 2-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(3-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis. The catalytic protodeboronation of these esters can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-Formyl-6-(3-methoxyphenyl)phenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-6-(3-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, sulfuric acid (H2SO4) for sulfonation
Major Products Formed
Oxidation: 2-Carboxy-6-(3-methoxyphenyl)phenol
Reduction: 2-Hydroxymethyl-6-(3-methoxyphenyl)phenol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
2-Formyl-6-(3-methoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Formyl-6-(3-methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The phenol group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Formyl-6-(3-methoxyphenyl)phenol with compounds sharing key structural motifs, such as methoxyphenyl, phenolic, or formyl groups.
Key Findings from Comparative Analysis
Electron Effects: The formyl group in 2-Formyl-6-(3-methoxyphenyl)phenol enhances electrophilic reactivity compared to analogs like 3-[2-(3-methoxyphenyl)ethyl]phenol, which lacks electron-withdrawing substituents . The 3-methoxyphenyl group stabilizes aromatic resonance, similar to its role in 1,2-Bis(3-methoxyphenyl)ethane, but the formyl group introduces additional steric and electronic complexity .
The hydroxyphenyl analog (2-Hydroxy-3-(3-hydroxyphenyl)benzaldehyde) shows higher solubility in aqueous media, whereas the methoxy variant may favor lipid membrane penetration .
Synthetic Utility: The imino-nitro derivative (2-Methoxy-6-{[(3-nitrophenyl)imino]methyl}phenol) demonstrates reactivity in Schiff base formation, a trait shared with the formyl group in the target compound, albeit with divergent applications (e.g., sensors vs. coordination chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
